molecular formula C14H17F2N3O3S B5328093 9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one

9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No. B5328093
M. Wt: 345.37 g/mol
InChI Key: LOSNCBGTUZOIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one, also known as DPCPX, is a chemical compound that belongs to the class of xanthine derivatives. It is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. DPCPX has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one exerts its pharmacological effects by selectively blocking the adenosine A1 receptor, which is a member of the G protein-coupled receptor family. This receptor is coupled to the inhibitory G protein, which leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. By blocking this receptor, this compound can prevent the inhibitory effects of adenosine on cAMP signaling pathways, leading to increased neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, it can modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, and regulate synaptic plasticity and long-term potentiation. In the cardiovascular system, it can affect heart rate, blood pressure, and vascular tone. In the immune system, it can modulate cytokine production and immune cell function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor without affecting other signaling pathways. It also has good pharmacokinetic properties, with a relatively long half-life and good tissue penetration. However, one limitation is that this compound can have off-target effects at high concentrations or in certain experimental conditions, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one and its potential applications in various fields. One area of interest is the role of adenosine A1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it may play a protective or detrimental role depending on the stage of the disease. Another area is the development of novel compounds based on the structure of this compound, which may have improved selectivity and efficacy. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.

Synthesis Methods

9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one can be synthesized using various methods, including the reaction of 1,3-dimethylxanthine with 3,5-difluorobenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 1,4-diaminobutane to yield this compound. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one has been widely used in scientific research to study the role of adenosine A1 receptor in various physiological and pathological processes. For example, it has been shown to modulate neurotransmitter release, synaptic plasticity, and neuronal excitability in the brain. It has also been implicated in the regulation of cardiovascular function, inflammation, and immune response. This compound has been used in both in vitro and in vivo experiments to investigate these effects.

properties

IUPAC Name

9-(3,5-difluorophenyl)sulfonyl-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O3S/c15-10-7-11(16)9-12(8-10)23(21,22)19-5-1-14(2-6-19)13(20)17-3-4-18-14/h7-9,18H,1-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSNCBGTUZOIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCCN2)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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